
Phenyliodoundecynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyliodoundecynoate is a chemical compound with the molecular formula C₁₇H₂₁IO₂. It is classified as a benzoate ester and a phenol . This compound is known for its unique structure, which includes an iodine atom attached to an undecynoate group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of phenyliodoundecynoate typically involves the reaction of phenylacetylene with iodobenzene in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Phenyliodoundecynoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of phenylundecanoate.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted phenylundecanoates and their derivatives.
Scientific Research Applications
Phenyliodoundecynoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex molecules.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: this compound is investigated for its potential use in drug development, particularly as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of phenyliodoundecynoate involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. The pathways involved in its action include the induction of oxidative stress and the activation of apoptotic pathways in cells .
Comparison with Similar Compounds
Phenyliodoundecynoate can be compared with other similar compounds such as:
Phenylacetylene: Similar in structure but lacks the iodine atom, making it less reactive in certain chemical reactions.
Iodobenzene: Contains the iodine atom but lacks the undecynoate group, limiting its applications in organic synthesis.
Phenylundecanoate: Similar in structure but lacks the triple bond, making it less versatile in chemical reactions.
This compound’s uniqueness lies in its combination of an iodine atom and an undecynoate group, which provides it with distinct reactivity and a wide range of applications in scientific research and industry.
properties
CAS RN |
2020-25-9 |
|---|---|
Molecular Formula |
C17H21IO2 |
Molecular Weight |
384.25 g/mol |
IUPAC Name |
phenyl 11-iodoundec-10-ynoate |
InChI |
InChI=1S/C17H21IO2/c18-15-11-6-4-2-1-3-5-10-14-17(19)20-16-12-8-7-9-13-16/h7-9,12-13H,1-6,10,14H2 |
InChI Key |
YXYXRFVXKCHITA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)CCCCCCCCC#CI |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CCCCCCCCC#CI |
Other CAS RN |
2020-25-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



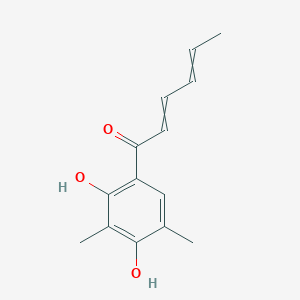
![1H-Imidazo[1,2-b]pyrazole](/img/structure/B1218700.png)
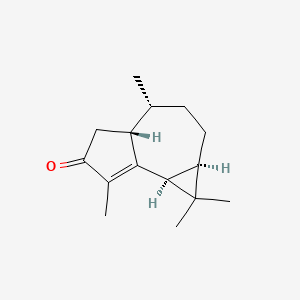
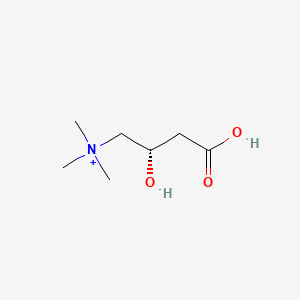
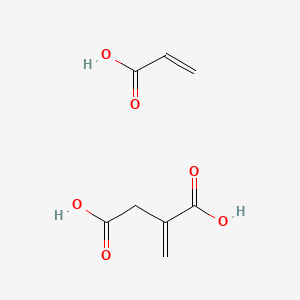


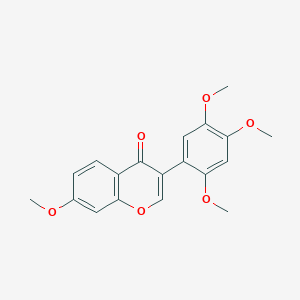
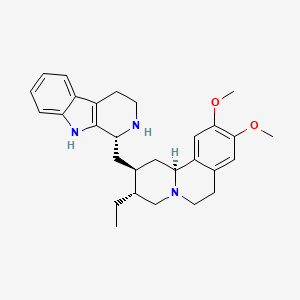



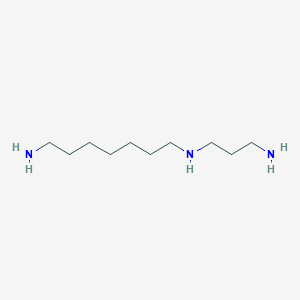
![(2R,5S,8S)-2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid](/img/structure/B1218720.png)